molecular formula C6H14O B3056332 (3S)-2-methylpentan-3-ol CAS No. 70492-65-8

(3S)-2-methylpentan-3-ol

Cat. No. B3056332
CAS RN: 70492-65-8
M. Wt: 102.17 g/mol
InChI Key: ISTJMQSHILQAEC-LURJTMIESA-N
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Description

(3S)-2-methylpentan-3-ol, also known as isoamyl alcohol, is a clear, colorless liquid with a strong, sweet odor. It is commonly used as a solvent, flavoring agent, and fragrance in various industries. In recent years, (3S)-2-methylpentan-3-ol has gained attention in the scientific community due to its potential applications in research and development.

Scientific Research Applications

Extraction and Separation in Analytical Chemistry

(3S)-2-methylpentan-3-ol and its isomers have applications in analytical chemistry, particularly in the extraction and separation of metallic elements. For instance, 4-methylpentan-2-ol has been utilized for the quantitative extraction of iron(III) from hydrochloric acid solutions. This process involves stripping the iron(III) with water and subsequently determining it titrimetrically. However, the presence of certain elements like Te(IV), Se(IV), and compounds like ascorbate, fluoride, and thiocyanate can interfere with this process, necessitating their absence for accurate results. This technique showcases the solvent's role in selective extraction, crucial in analytical procedures where specific metal ions need to be isolated (Gawali & Shinde, 1974).

Aroma Compound Identification and Analysis

The isomers of (3S)-2-methylpentan-3-ol have been identified as significant aroma compounds in various natural products. A study highlighted the detection and isolation of 3-mercapto-2-methylpentan-1-ol from raw onions, noting its presence in thermally processed flavors. This compound's aroma profile changes with concentration, presenting a meat broth, sweaty, onion, and leek-like odor at low concentrations. This research contributes to understanding the chemical basis of flavors and aromas in food products and their formation pathways, including the identification of intermediate compounds like 3-mercapto-2-methylpentanal (Widder et al., 2000).

Synthesis and Chemical Reactions

The synthesis and chemical transformations of compounds related to (3S)-2-methylpentan-3-ol have been extensively studied. For example, (2S,3R)-1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol was synthesized starting from 3-pentanone through a series of chemical reactions including Mannich reaction and Grignard reaction. This research offers insights into synthetic methods and optimization of yields, which is significant in the field of organic synthesis and pharmaceuticals (Fang Ling, 2011).

Food Chemistry and Flavor Analysis

Another application area is in food chemistry, where isomers of (3S)-2-methylpentan-3-ol are analyzed for their role in flavor and aroma. A study developed a stable isotope dilution assay for quantifying 3-mercapto-2-methylpentan-1-ol in onions, observing significant increases in its concentration upon cooking. This compound's higher content in cooked onions indicates its formation from specific precursors enzymatically formed during onion cutting. This type of research is vital for understanding the chemical changes that occur in food during processing and their impact on flavor and aroma (Granvogl et al., 2004).

properties

IUPAC Name

(3S)-2-methylpentan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O/c1-4-6(7)5(2)3/h5-7H,4H2,1-3H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTJMQSHILQAEC-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426450
Record name 3-Pentanol, 2-methyl-, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-2-methylpentan-3-ol

CAS RN

70492-65-8
Record name 2-Methyl-3-pentanol, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070492658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pentanol, 2-methyl-, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-3-pentanol, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PJ93E33V2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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